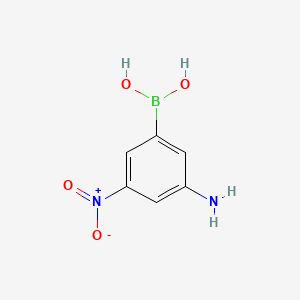

3-Amino-5-nitrophenylboronic acid

Descripción

Significance of Arylboronic Acids as Versatile Building Blocks and Probes in Contemporary Chemical Research

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern chemical synthesis and research. aablocks.com Their versatility stems from their stability, moderate reactivity, and ease of handling. researchgate.net A primary application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. aablocks.com This reaction and others, such as the Chan-Lam coupling for carbon-heteroatom bond formation, have made arylboronic acids fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. aablocks.comresearchgate.net

Beyond their role as synthetic intermediates, arylboronic acids function as effective chemical probes and sensors. researchgate.net The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid capable of reversibly binding with diols, such as those found on the surface of cells or in saccharides. researchgate.netnih.gov This interaction is the basis for their use in developing sensors for carbohydrates and glycoproteins. researchgate.netchemimpex.com The electronic properties of the aryl ring can be tuned by substituents, which in turn modulates the binding affinity and selectivity of the boronic acid moiety, allowing for the design of highly specific molecular recognition systems. nih.gov This capability has led to their application in creating probes for studying biological processes and for diagnostic purposes. mdpi.comnih.gov

Research Context of 3-Amino-5-nitrophenylboronic Acid within Organoboron Chemistry and Advanced Materials Science

Within the vast field of organoboron chemistry, this compound is a noteworthy compound due to its specific substitution pattern. thieme-connect.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic environment that influences the reactivity of the boronic acid group. This push-pull electronic effect makes it an interesting subject for research into structure-property relationships in organoboron compounds.

The compound serves as a valuable intermediate in organic synthesis. For example, it has been used in studies focused on creating triazole-substituted phenylboronic acids as potential inhibitors for antibiotic resistance enzymes like KPC-2. chemicalbook.com The nitro group can be chemically reduced to an amino group, while the existing amino group can be modified, and the boronic acid moiety can participate in cross-coupling reactions, offering multiple pathways for the synthesis of more complex molecules.

In the realm of advanced materials science, substituted phenylboronic acids are explored for their potential in creating functional materials. rsc.orgnumberanalytics.com The ability of boronic acids to form stable complexes with diols allows for their incorporation into polymers and nanomaterials for applications in sensor technology and bioconjugation. chemimpex.com Specifically, derivatives like 3-Carboxy-5-nitrophenylboronic acid are used to immobilize enzymes on silica (B1680970) surfaces and in the development of chemical sensors for detecting biomolecules. chemimpex.comsigmaaldrich.com The specific functionalities of this compound make it a candidate for similar applications, where its unique electronic and binding properties can be exploited.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 89466-05-7 |

| Molecular Formula | C₆H₇BN₂O₄ |

| Molecular Weight | 181.94 g/mol |

| Boiling Point | 484.1°C at 760 mmHg |

| Flash Point | 246.6°C |

| Density | 1.48 g/cm³ |

| Canonical SMILES | B(C1=CC(=CC(=C1)N+[O-])N)(O)O |

| InChI Key | KLVJZQJSYAKUKK-UHFFFAOYSA-N |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Historical Development and Emerging Trends in Boronic Acid Research

The history of boron chemistry dates back to the 19th century, with the isolation of the element boron in 1808 and its identification as an element in 1824. wikipedia.org However, the field of organoboron chemistry, and specifically research into boronic acids, gained significant momentum in the latter half of the 20th century. Early work focused on the fundamental synthesis and reactivity of these compounds. Peptidic boronic acids were among the first to be investigated for their therapeutic properties, showing inhibitory effects on various serine proteases. nih.gov The development of the Suzuki-Miyaura coupling reaction in the late 1970s was a watershed moment, dramatically expanding the synthetic utility of boronic acids and leading to a surge in research that has continued to grow over the past two decades. nih.gov

In recent years, research related to boronic acids has skyrocketed, moving beyond synthetic development into materials science and drug discovery. nih.gov A significant trend is the increasing incorporation of boronic acids into medicinal chemistry, with five boronic acid-based drugs approved by the FDA and Health Canada, three of which were approved between 2016 and 2020. nih.gov

Emerging trends in the field focus on developing novel applications and synthetic methods. oaepublish.com This includes the design of new boron-based catalysts, such as frustrated Lewis pairs for C-H bond activation, and the use of photoinduced borylation reactions for the synthesis of organoboron compounds. oaepublish.com In materials science, there is a growing interest in using the unique electronic properties of organoboron compounds to create materials for organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgnumberanalytics.com The design of complex, self-assembling molecular architectures like macrocycles and cages using boronic acid-diol condensation reactions is another active area of research. researchgate.netresearchgate.net These trends highlight the continued evolution of boronic acid chemistry as a dynamic and impactful field of scientific inquiry.

Structure

2D Structure

Propiedades

IUPAC Name |

(3-amino-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVJZQJSYAKUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372256 | |

| Record name | 3-Amino-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-05-7 | |

| Record name | 3-Amino-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Substituted Phenylboronic Acids

Established Routes for Arylboronic Acid Synthesis

The preparation of arylboronic acids and their derivatives can be achieved through several reliable and well-documented synthetic routes. These methods offer access to a wide array of substituted phenylboronic acids, each with its own set of advantages and limitations regarding functional group tolerance and reaction conditions.

Palladium-Catalyzed Borylation Strategies for Aryl Halides and Triflates

One of the most powerful and widely used methods for the synthesis of arylboronic esters, which are stable precursors to boronic acids, is the palladium-catalyzed borylation of aryl halides (I, Br, Cl) and triflates. Current time information in Bangalore, IN.rsc.orgpsu.eduorgsyn.org This transformation, often referred to as the Miyaura borylation, typically involves the reaction of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN.rsc.orgnih.gov

The catalytic cycle of this reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boron reagent, and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. researchgate.netresearchgate.net The choice of ligands for the palladium catalyst is crucial for the efficiency of the reaction and can be tailored to the specific substrate. Current time information in Bangalore, IN.chemicalbook.com This method is valued for its mild reaction conditions and broad functional group tolerance, allowing for the preparation of complex arylboronates that would be incompatible with harsher synthetic methods. rsc.orgnih.govgoogle.com For instance, functional groups like carbonyls, nitriles, and nitro groups are often well-tolerated. rsc.org

Metal-Halogen Exchange Followed by Borate (B1201080) Quenching

A classic and still highly relevant method for the synthesis of arylboronic acids involves the use of organometallic intermediates. masterorganicchemistry.comfrontiersin.org This strategy typically begins with an aryl halide (usually a bromide or iodide) which undergoes a metal-halogen exchange reaction with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. chemicalbook.com This exchange generates a highly reactive aryllithium or arylmagnesium (Grignard) species. frontiersin.orglgcstandards.com

This organometallic intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. psu.eduorgsyn.orggoogle.com The resulting boronate ester is subsequently hydrolyzed, usually under acidic conditions, to afford the desired arylboronic acid. google.com While this method is robust and provides access to a wide range of arylboronic acids, its primary drawback is the low tolerance for electrophilic functional groups on the aryl halide starting material, which can react with the strong organometallic base. frontiersin.org

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org This method relies on the presence of a directing group on the aromatic substrate, which coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. acs.orgresearchgate.net Common directing groups include amides, carbamates, and ethers.

Once the ortho-lithiated species is formed, it can be trapped with an electrophilic boron reagent, such as a trialkyl borate, to introduce the boronic acid functionality with high regioselectivity. lgcstandards.comchemicalbook.com This approach is particularly valuable for the synthesis of ortho-substituted arylboronic acids that are difficult to access through other methods. lgcstandards.com The key advantage of DoM is the precise control over the position of borylation, though it is limited to the synthesis of ortho-substituted products and requires the presence of a suitable directing group. acs.org

Targeted Synthesis of 3-Amino-5-nitrophenylboronic Acid

The synthesis of this compound presents a significant regiochemical challenge due to the specific meta-relationship of the three substituents. Direct functionalization of a benzene (B151609) ring is often complicated by the directing effects of the substituents, necessitating a more strategic, multi-step approach.

Strategies for Regioselective Introduction of Nitro and Amino Moieties onto the Phenyl Ring

The synthesis of polysubstituted aromatic compounds requires careful consideration of the directing effects of the substituents in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org The amino group is a strongly activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. ulisboa.pt The boronic acid group itself is generally considered a meta-director.

Direct nitration of phenylboronic acid tends to yield a mixture of ortho and meta isomers, with the para isomer formed in very small amounts. The carbon-boron bond is also sensitive to the harsh, acidic conditions of nitration and can be cleaved. Similarly, direct nitration of 3-aminophenylboronic acid would be expected to occur at the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6), not the desired 5-position. ulisboa.pt

Therefore, a more viable strategy involves starting with a pre-functionalized aromatic ring where the desired substitution pattern is already established or can be readily achieved. A suitable starting material for the synthesis of this compound is 3-bromo-5-nitroaniline (B1329233). nih.gov In this precursor, the amino and nitro groups are already in the desired 1,3,5-relationship, and the bromine atom serves as a handle for the introduction of the boronic acid group. Another potential starting material is 3,5-dinitroaniline, which would require selective reduction of one nitro group and subsequent transformation of the other. prepchem.comnih.gov

Synthetic Transformations of Precursors to Obtain this compound

A plausible synthetic route to this compound commences with 3-bromo-5-nitroaniline. The bromine atom can be converted into a boronic acid moiety using established methodologies. One such approach is a palladium-catalyzed Miyaura borylation reaction. This would involve reacting 3-bromo-5-nitroaniline with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to yield the final product. This method has the advantage of being tolerant to the existing amino and nitro functional groups.

Alternatively, a metal-halogen exchange can be employed. Treatment of 3-bromo-5-nitroaniline with a strong base like n-butyllithium at low temperatures would generate the corresponding lithiated intermediate. Subsequent quenching with a trialkyl borate and acidic workup would furnish this compound. However, the presence of the acidic proton on the amino group would likely require protection prior to the metal-halogen exchange to prevent undesired side reactions.

Another potential, though less direct, route could start from 3,5-dinitroaniline. prepchem.com This would first involve the selective reduction of one of the nitro groups to an amino group, yielding 3-amino-5-nitroaniline. The remaining nitro group could then potentially be converted to a diazonium salt and subsequently to the boronic acid, although this transformation is less common than the borylation of aryl halides.

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of substituted phenylboronic acids hinges on the meticulous optimization of reaction conditions. Key factors that are manipulated to maximize yield and purity include the choice of base, solvent, temperature, and the stoichiometry of reactants. For instance, in the formation of four-coordinate boron complexes from phenylboronic acids, the selection of the base and solvent is critical.

Research into the synthesis of diarylborinic acids and their four-coordinated analogs has shown that a base is essential for the reaction to proceed. researchgate.net A systematic study of various solvents and bases demonstrated that the yield could be significantly improved through careful selection. researchgate.net For example, using potassium phosphate (B84403) (K₃PO₄) as the base in 1,4-dioxane (B91453) under reflux conditions was identified as an optimal system for certain borylation reactions. researchgate.net The concentration of the limiting reagent also plays a crucial role; higher dilution has been shown to drastically improve yields in specific cases. researchgate.net

The following table, derived from studies on ligand-promoted organic group migration between boronic acids, illustrates the impact of different bases and solvents on product yield.

Table 1: Effect of Base and Solvent on Diarylborination Yield

| Entry | Base | Solvent | Molarity (M)* | Yield (%) |

|---|---|---|---|---|

| 1 | --- | 1,4-Dioxane | 0.2 | No Reaction |

| 2 | K₃PO₄ | 1,4-Dioxane | 0.2 | 35 |

| 3 | K₂CO₃ | 1,4-Dioxane | 0.2 | 21 |

| 4 | Cs₂CO₃ | 1,4-Dioxane | 0.2 | 32 |

| 5 | NaOtBu | 1,4-Dioxane | 0.2 | 25 |

| 6 | K₃PO₄ | Toluene | 0.2 | 19 |

| 7 | K₃PO₄ | CH₃CN | 0.2 | 15 |

| 8 | K₃PO₄ | THF | 0.2 | 29 |

| 9 | K₃PO₄ | 1,4-Dioxane | 0.1 | 52 |

| 10 | K₃PO₄ | 1,4-Dioxane | 0.05 | 63 |

| 11 | K₃PO₄ | 1,4-Dioxane | 0.02 | 72 |

Molarity based on the limiting substrate. Data sourced from a study on one-pot synthesis of four-coordinate boron(III) complexes. researchgate.net

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on developing protocols that are not only efficient but also environmentally benign. This has led to the exploration of green chemistry principles and novel reaction strategies for synthesizing boron-containing compounds.

Green Chemistry Methodologies for Boronic Acid Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of boronic acid synthesis, this involves minimizing waste, avoiding hazardous solvents, and improving atom economy.

One notable green methodology is mechanochemistry, which involves the solvent-free grinding of reactants. rsc.org The preparation of boronic acid esters, for example, can be achieved by simply grinding a boronic acid with a diol like pinacol (B44631). This method avoids the need for solvents and azeotropic distillation to remove water, resulting in excellent yields and purity after a simple work-up. rsc.org

Another approach involves using environmentally friendly solvents. Ethanol, a green solvent, has been successfully employed in multicomponent reactions to produce boron-containing heterocycles. nih.gov These reactions, often accelerated by microwave irradiation, offer high yields in significantly reduced reaction times compared to conventional heating. nih.govmdpi.com

Phase-switching strategies also represent a green alternative to traditional purification methods. acs.org By using a boronic acid as a "productive tag," a multi-step synthesis can be performed in a homogeneous phase, with product separation achieved by a simple liquid-liquid partition. This approach minimizes the use of silica (B1680970) gel and solvents typically required for chromatographic purification. acs.org

Asymmetric Synthesis of Chiral Boronic Acid Derivatives

While this compound is achiral, it can serve as a precursor for the synthesis of more complex, chiral molecules. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science.

A prominent method is the reaction of chiral diol boronic esters with (dichloromethyl)lithium, which can achieve exceptionally high diastereomeric ratios, often exceeding 100:1. iupac.orgacs.org The use of C₂-symmetrical diols as chiral directors is a key feature of this highly stereoselective process. acs.org

Catalytic asymmetric hydroboration (CAHB) is another powerful technique for creating chiral boronic esters. nih.gov For instance, oxime-directed CAHB allows for the efficient synthesis of functionalized primary, secondary, and even sterically hindered tertiary chiral boronic esters. nih.gov Furthermore, asymmetric homologation of boronic acids using reagents like trifluorodiazoethane in the presence of a chiral catalyst (e.g., BINOL derivatives) provides access to a wide range of chiral α-trifluoromethylated boronic acid derivatives with high yields and excellent enantioselectivity. nih.gov

Multicomponent Reaction Strategies for Boron-Containing Compounds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy and minimizing intermediate isolation steps. nih.govresearchgate.net

Organoboron compounds, particularly formylphenylboronic acids, are excellent substrates for MCRs. mdpi.com For example, boron-containing Hantzsch and Biginelli esters have been synthesized via Hantzsch four-component (H-4CR) and Biginelli three-component (B-3CR) reactions, respectively. nih.govmdpi.com In these strategies, a formylphenylboronic acid reacts with active methylene (B1212753) compounds, an amine source (like ammonium (B1175870) acetate), and a urea (B33335) or thiourea (B124793) derivative in a one-pot process. mdpi.com These reactions are often promoted by green activation methods like microwave or infrared irradiation, leading to novel heterocyclic structures containing a boronic acid moiety. nih.govmdpi.com The introduction of the boronic acid group via MCRs creates complex, functionalized molecules that can be further diversified using the versatile chemistry of the C-B bond. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Nitrophenylboronic Acid

Fundamental Reactivity Principles of Boronic Acids

Lewis Acidity and Reversible Covalent Bond Formation with Diols and Polyols

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. This allows boronic acids to accept a pair of electrons from Lewis bases, such as the hydroxyl groups of diols and polyols. nih.govnih.gov This interaction leads to the formation of a tetrahedral boronate anion, which can then undergo dehydration to form a cyclic boronate ester. nih.govresearchgate.net This esterification is a reversible covalent process, with the equilibrium being highly dependent on the pH of the solution, the pKa of the boronic acid, and the structure of the diol. researchgate.net

The formation of the boronate ester complex is often significantly more acidic than the parent boronic acid. nih.gov This change in acidity upon complexation is a key principle exploited in the design of sensors. When the pH of the solution is between the pKa of the free boronic acid and the pKa of the boronate ester, the boron atom transitions from a neutral, trigonal geometry to an anionic, tetrahedral geometry upon binding a diol. nih.gov This structural change alters the electronic properties of the aromatic ring, which can be harnessed for spectroscopic detection. nih.gov

For 3-Amino-5-nitrophenylboronic acid, the presence of the electron-withdrawing nitro group is expected to increase the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, thereby facilitating the formation of stable boronate esters even at neutral or slightly acidic pH. nih.govresearchgate.net This enhanced affinity is crucial for applications in molecular recognition and the development of sensors for carbohydrates and other diol-containing molecules. nih.govresearchgate.net The general mechanism for this reversible covalent interaction is illustrated below.

Figure 1: Reversible Covalent Bonding of a Boronic Acid with a Diol

This figure illustrates the equilibrium between a trigonal boronic acid and a diol, forming an anionic tetrahedral boronate intermediate, which then forms a cyclic boronate ester.

Intramolecular and Intermolecular Interactions Involving Boron, Amino, and Nitro Groups

The functional groups on the this compound ring can engage in various non-covalent interactions. The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These capabilities allow for the formation of intermolecular hydrogen bonding networks in the solid state, influencing the crystal packing and physical properties of the compound.

Of particular interest is the potential for intramolecular interaction between the amino group and the boronic acid moiety. In boronic acids with ortho- or meta-positioned amino groups, a dative bond can form between the nitrogen's lone pair and the boron's empty p-orbital. acs.org While this interaction is strongest for ortho-substituted compounds due to the favorable geometry for forming a five- or six-membered ring, a meta-positioned amine, as in this compound, can still influence the reactivity of the boronic acid group through space or via resonance effects. acs.org This intramolecular coordination can modulate the Lewis acidity of the boron and affect its binding affinity with external Lewis bases like diols. acs.org

Role of Substituents (Amino and Nitro) on Electronic Properties and Reactivity Profiles

The reactivity of an arylboronic acid is profoundly influenced by the electronic nature of the substituents on the aromatic ring. nih.govacs.org In this compound, the two substituents have opposing electronic effects.

Amino Group (-NH₂): As an electron-donating group (EDG) through resonance, the amino group increases the electron density on the phenyl ring. This effect, in isolation, would decrease the Lewis acidity of the boronic acid.

Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) through both resonance and inductive effects, the nitro group strongly decreases the electron density of the phenyl ring. This effect significantly increases the Lewis acidity of the boronic acid. researchgate.net

Transition Metal-Catalyzed Transformations

This compound is a versatile reagent in transition metal-catalyzed reactions, primarily used for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org Arylboronic acids are key substrates in this reaction due to their stability, low toxicity, and high functional group tolerance. libretexts.orgmdpi.com

This compound can be effectively employed as the organoboron partner in Suzuki-Miyaura reactions. The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The electronic properties of this compound make it a suitable substrate. While very electron-deficient boronic acids can sometimes exhibit slower transmetalation, the presence of both amino and nitro groups allows for a wide range of coupling partners. rsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents a generalized set of conditions typical for coupling arylboronic acids like this compound with aryl halides.

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Palladium source for the catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd catalyst and facilitates the reaction steps |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation |

Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reactants and facilitates the reaction | | Temperature | 60-110 °C | Provides energy to overcome activation barriers |

Data compiled from general procedures described in the literature. nih.govmdpi.com

Chan-Lam-Evans Coupling and Other C-Heteroatom Bond Formations

The Chan-Lam-Evans (CLE) coupling provides a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds. wikipedia.orgnih.gov Unlike the palladium-catalyzed Buchwald-Hartwig amination, the CLE reaction is typically catalyzed by copper complexes and can often be performed under milder conditions, even in the presence of air. wikipedia.orgorganic-chemistry.org The reaction couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.orgnrochemistry.com

The mechanism is thought to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the desired product and a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) to continue the catalytic cycle, often using oxygen from the air as the terminal oxidant. organic-chemistry.org

This compound is a bifunctional substrate for such reactions. The boronic acid moiety can serve as the aryl source to be coupled with an external nucleophile (e.g., an alcohol or a primary/secondary amine). Alternatively, the compound's own primary amino group could potentially act as the nucleophile, coupling with a different arylboronic acid, leading to diarylamine structures. The reaction's outcome can be directed by the specific conditions and reactants used. The electron-deficient nature of the phenyl ring can facilitate the reductive elimination step in these couplings.

Table 2: Key Features of Chan-Lam-Evans Coupling This table summarizes the typical components and advantages of the CLE coupling reaction.

| Feature | Description | Reference |

| Catalyst | Copper(II) salts, e.g., Cu(OAc)₂ | More economical and less toxic than palladium. |

| Reactants | Arylboronic acid + Amine, Alcohol, Amide, etc. | Forms C-N, C-O, and other C-heteroatom bonds. |

| Conditions | Often mild, room temperature, open to air. | Offers practical advantages over air-sensitive reactions. |

| Mechanism | Involves Cu(II)/Cu(III) or Cu(I)/Cu(II) catalytic cycles. | Reductive elimination from a higher-valent copper species is key. |

Information sourced from general descriptions of the Chan-Lam-Evans reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Catalytic Applications Beyond Cross-Coupling

While arylboronic acids are famous for their role in palladium-catalyzed cross-coupling reactions, their utility extends to other catalytic transformations. This compound, with its distinct electronic properties, can participate in or catalyze various organic reactions beyond the formation of carbon-carbon bonds.

Boronic acids, in general, have been explored as catalysts for a range of reactions. For instance, they can catalyze the formation of amides from carboxylic acids and amines. While specific studies focusing solely on this compound in this role are not prevalent, related electron-deficient arylboronic acids have demonstrated catalytic activity. The mechanism often involves the activation of the carboxylic acid through the formation of an acyloxyboronate intermediate, rendering the carbonyl group more susceptible to nucleophilic attack by an amine.

Furthermore, organophosphorus-catalyzed reductive coupling reactions between nitro-containing compounds and arylboronic acids have been developed to form C-N bonds. nih.gov These methods allow for the synthesis of N-arylamines, highlighting a pathway where the boronic acid acts as a key substrate in a catalytic cycle that is not a traditional cross-coupling reaction. nih.gov The presence of a nitro group on the boronic acid, as in this compound, is compatible with such transformations. nih.gov Additionally, boronic acids have been shown to accelerate the formation of triazoles in one-pot processes by serving as precursors for in-situ azide (B81097) generation. researchgate.net

Mechanistic Insights into this compound Reactions

The reaction of boronic acids with 1,2- or 1,3-diols to form cyclic boronate esters is a reversible condensation reaction fundamental to their application in sensors and dynamic materials. researchgate.netresearchgate.net The mechanism involves the attack of a diol on the boron atom. The process is significantly influenced by the hybridization of the boron atom, which shifts from a trigonal planar (sp²) state in the free acid to a tetrahedral (sp³) state in the ester. nih.gov

For this compound, the reaction proceeds as follows:

Hydroxylation: At physiological or basic pH, the boronic acid can accept a hydroxide (B78521) ion (OH⁻) to form a more nucleophilic tetrahedral boronate species, [RB(OH)₃]⁻. researchgate.net The electron-withdrawing nitro group on the phenyl ring increases the acidity of the boronic acid (lowers the pKa), facilitating the formation of this anionic species at a lower pH compared to simple phenylboronic acid. nih.gov

Ligand Exchange: The diol then displaces the hydroxide ions from the boron center. This process can be catalyzed by both acid and base. General acid catalysis involves protonation of a boron-bound hydroxyl group, making it a better leaving group (water). General base catalysis involves deprotonation of the incoming diol, increasing its nucleophilicity. nih.gov

Ring Closure: After the initial condensation, a second alcohol group from the diol displaces another hydroxyl group, leading to the formation of the stable five- or six-membered cyclic boronate ester.

The exchange of boronate esters, or transesterification, occurs through a similar associative mechanism where a free diol attacks the boron center of an existing boronate ester, leading to the displacement of the bound diol. researchgate.net The rates of these formation and exchange reactions are highly dependent on factors like pH, solvent, and the concentration of the reactants. researchgate.net

Table 1: Key Mechanistic Steps in Boronate Ester Formation

| Step | Description | Key Factors |

| Activation | The trigonal boronic acid [B(OH)₂] is activated by accepting OH⁻ to form a tetrahedral boronate anion [B(OH)₃]⁻. | pH, pKa of the boronic acid |

| Condensation | The diol attacks the boron center, displacing one or more hydroxyl groups. | Diol concentration, nucleophilicity |

| Cyclization | Formation of the stable cyclic ester through intramolecular displacement of a final hydroxyl group. | Diol geometry (1,2- vs 1,3-diols) |

| Exchange | A free diol displaces a bound diol from an existing boronate ester. | Diol concentration, relative stability of esters |

A significant limitation for the use of boronic acids in biological environments is their susceptibility to oxidative degradation, particularly by reactive oxygen species (ROS). nih.govmit.edu At physiological pH, the tetrahedral boronate form of phenylboronic acid is oxidized at rates comparable to thiols. nih.govnih.gov The oxidation mechanism is believed to proceed via the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, leading to oxidative C-B bond cleavage (deboronation) and the formation of a phenol (B47542) (3-amino-5-nitrophenol in this case) and boric acid. researchgate.net

The stability of boronic acids against oxidation can be enhanced by diminishing the electron density on the boron atom. nih.govnih.gov This makes the boron less susceptible to nucleophilic attack. For this compound, the presence of the strongly electron-withdrawing nitro group is expected to increase its oxidative stability compared to unsubstituted phenylboronic acid. However, this is counteracted by the electron-donating amino group. Computational and experimental studies have shown that introducing electron-withdrawing groups onto the phenyl ring can significantly slow the rate of oxidation. nih.gov For example, forming an intramolecular boralactone with a pendant carboxyl group has been shown to increase stability by a factor of 10,000. nih.govnih.gov This enhanced stability arises from stereoelectronic constraints that diminish the stabilization of the boron p-orbital in the rate-limiting transition state of the oxidation reaction. nih.govnih.gov

C-B Bond Cleavage: The cleavage of the carbon-boron bond is a key step in many applications of boronic acids, most notably in the Suzuki-Miyaura cross-coupling reaction. The central mechanistic step is transmetalation, where the organic group (the 3-amino-5-nitrophenyl moiety) is transferred from boron to a transition metal catalyst, typically palladium. rsc.org

The mechanism generally involves three key components: the arylboronic acid, a base, and the palladium complex. rsc.org

Formation of the Boronate: The base reacts with the boronic acid to form the more reactive anionic boronate species, [ArB(OH)₃]⁻.

Formation of Palladium-Hydroxo Complex: The base also reacts with the palladium(II) precursor to form a palladium-hydroxo complex, [LₙPd-OH].

Transmetalation: The aryl group is transferred from the boronate to the palladium center, displacing the hydroxide ligand and forming a new Pd-C bond. This step results in the formation of the key organopalladium intermediate that proceeds to the final reductive elimination step of the catalytic cycle. rsc.org

Functional Group Interconversions: The amino (-NH₂) and nitro (-NO₂) groups on the phenyl ring of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives while retaining the boronic acid moiety for further reactions.

Reduction of the Nitro Group: The nitro group can be selectively reduced to a second amino group using various reagents, such as H₂ with a Pd/C catalyst, or other standard reducing agents like SnCl₂/HCl. fiveable.me This would yield 3,5-diaminophenylboronic acid, a useful building block for polymers and materials.

Modification of the Amino Group: The existing amino group can undergo numerous reactions. It can be acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium salt is a highly versatile intermediate that can be substituted with a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Simultaneous Transformations: It is also possible to perform reactions on both functional groups. For instance, the amino group could first be protected (e.g., by acetylation), followed by the reduction of the nitro group, and then deprotection to yield the diamine.

These interconversions greatly expand the synthetic utility of the parent molecule, making it a versatile platform for creating complex substituted arylboronic acids.

The kinetics and equilibria of reactions involving this compound, particularly boronate ester formation, are highly sensitive to both pH and the solvent environment.

Influence of Solvent: The choice of solvent affects reaction rates and equilibria by influencing the solubility of reactants and stabilizing transition states. nih.gov In protic solvents like water, solvent molecules can directly participate in the mechanism, for example, by forming solvent-inserted tetrahedral boron species. nih.gov The formation of boronate esters is a condensation reaction, and high concentrations of water can shift the equilibrium back towards the free boronic acid and diol, according to Le Chatelier's principle. researchgate.net Aprotic solvents can favor the forward reaction by not competing with the diol for binding to the boron center. Furthermore, buffers used to control pH can also directly influence reaction rates. For example, phosphate (B84403) buffers have been shown to accelerate the reaction of 3-nitrophenylboronic acid with a diol by forming outer-sphere complexes with both the neutral boronic acid and the boronate anion. researchgate.net

Table 2: Effects of pH and Solvent on Boronate Ester Formation

| Parameter | Effect on Kinetics | Effect on Equilibria | Mechanistic Rationale |

| Increasing pH | Complex; rate may increase then decrease. | Generally favors ester formation up to an optimal pH, then can disfavor. | Increases boronate [B(OH)₃]⁻ concentration, which is less reactive than B(OH)₂, but also increases diol nucleophilicity. |

| Protic Solvents (e.g., Water) | Can slow down the reaction by competing for boron. | Shifts equilibrium towards reactants (hydrolysis). | Water is a reactant in the reverse (hydrolysis) reaction. |

| Aprotic Solvents | Generally increases reaction rates. | Favors product (ester) formation. | Does not participate in hydrolysis; reduces competitive binding. |

| Buffer Species (e.g., Phosphate) | Can accelerate the rate. | Can stabilize reactants or intermediates. | Formation of reactive outer-sphere complexes with the boronic acid/boronate. researchgate.net |

Applications in Chemical Biology, Medicinal Chemistry, and Materials Science

Molecular Recognition and Biosensing Platforms

The capacity of boronic acids to interact with 1,2- and 1,3-diols is the cornerstone of their use in molecular recognition. mdpi.com This interaction allows for the creation of sensors that can detect and quantify a range of biologically significant molecules.

Saccharide and Glycoprotein Recognition and Sensing Systems

While specific studies detailing the use of 3-Amino-5-nitrophenylboronic acid in saccharide sensing are not extensively documented in the reviewed literature, the principles are well-established through related compounds. Phenylboronic acid (PBA) and its derivatives are widely used to create sensors for saccharides and glycoproteins because they form cyclic boronate esters with the cis-diol groups present in these biomolecules. mdpi.comnih.gov

This reversible binding mechanism is the basis for various detection platforms. For instance, sensors have been developed using related molecules like 3-aminophenylboronic acid (APBA) and 3-nitrophenylboronic acid (3-NPBA). A chemosensor system using 3-NPBA coupled with catechol dyes in a paper-based microplate was developed for the simultaneous classification of 12 different saccharides through colorimetric changes. nih.gov Similarly, carbon dots functionalized with 3-aminophenylboric acid have been used to create fluorescence-quenching sensors for glucose. nih.gov

The interaction is particularly relevant for recognizing glycoproteins, which are proteins decorated with carbohydrate chains. The boronic acid moiety can selectively bind to the glycan portions, which is useful in diagnostics, especially since altered glycosylation patterns are associated with diseases like cancer. nih.govnih.gov Specifically, PBA derivatives can bind to sialic acid residues that are often overexpressed on the surface of tumor cells. nih.govacs.org

Table 1: Examples of Related Phenylboronic Acids in Saccharide Sensing

| Compound | Analyte(s) | Sensing Principle | Reference |

|---|---|---|---|

| 3-Nitrophenylboronic acid (3-NPBA) | 12 Saccharides | Colorimetric (Indicator Displacement) | nih.gov |

| 3-Aminophenylboronic acid (APBA) | Glucose | Fluorescence Quenching | nih.gov |

Adenosine Triphosphate (ATP) and Nucleoside Recognition

The scientific literature reviewed does not provide specific examples of this compound being used for the direct recognition of Adenosine Triphosphate (ATP) or other nucleosides. However, the fundamental chemistry of boronic acids allows them to bind with the ribose sugar moiety of ATP and nucleosides, which contains cis-diols.

Research in this area has led to the development of various sensors for ATP, which is a crucial molecule for cellular energy. For example, electrochemical sensors using other functional materials, such as amino-functionalized metal-organic frameworks (MOFs), have been designed to immobilize ATP-binding aptamers for sensitive detection. nih.govresearchgate.net While not directly involving this compound, these studies highlight the ongoing effort to create robust platforms for nucleoside and nucleotide detection, a field where boronic acid derivatives could potentially be applied.

Reactive Oxygen Species (ROS) and pH-Responsive Sensing

The application of this compound in sensing reactive oxygen species (ROS) and responding to pH is not specifically detailed in the available research. However, the broader class of boronic acids is well-utilized for these purposes. Certain boronic acid-based probes are designed to react with specific ROS like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). acs.orgnih.gov The oxidation of the boronic acid group by these species leads to a change in the probe's fluorescence, enabling detection. acs.org Under conditions of oxidative stress, where ROS levels are elevated, these probes can be used to monitor cellular damage. thermofisher.comaatbio.com

Furthermore, boronic acids are inherently pH-sensitive. The reversible binding to diols is pH-dependent, a property that can be harnessed to create pH-responsive systems. mdpi.com For example, polymers conjugated with 3-aminophenylboronic acid have been used to create colorimetric sensors that respond to pH changes. nih.gov Gold nanoparticles crosslinked with these polymers change color as the polymer swells or shrinks with pH, which in turn controls the aggregation of the nanoparticles. nih.gov

Biomedical Interventions and Drug Development

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, primarily due to their unique ability to act as enzyme inhibitors and their potential for targeted therapies.

Design and Mechanism of Enzyme Inhibition by Boronic Acids

Boronic acids function as effective enzyme inhibitors, particularly for serine proteases. The central mechanism involves the boron atom acting as a Lewis acid, which allows it to accept a pair of electrons from a nucleophilic serine residue in the enzyme's active site. researchgate.net This interaction forms a stable, reversible tetrahedral boronate complex. researchgate.net This complex mimics the high-energy tetrahedral transition state of the natural peptide substrate hydrolysis, thereby blocking the enzyme's catalytic activity. researchgate.net

While no studies were found that specifically detail the inhibition of enzymes by this compound, this general mechanism is the foundation for the development of numerous boronic acid-based drugs. In noncompetitive inhibition, an inhibitor binds to an allosteric site, which is different from the active site where the substrate binds. nih.gov This binding changes the enzyme's conformation, reducing its efficiency without altering its affinity for the substrate. nih.gov The Vmax (maximum reaction rate) is decreased, but the Km (substrate concentration at half Vmax) remains unchanged. nih.gov

Development of Targeted Therapeutic Agents (e.g., Anticancer, Antibacterial, Antiviral)

The development of this compound as a direct therapeutic agent has not been reported. However, it is classified as a "Protein Degrader Building Block," indicating its role as a precursor or component in the synthesis of more complex therapeutic molecules. calpaclab.com The broader family of boronic acids has demonstrated potential anticancer, antibacterial, and antiviral properties. andrews.edu

Anticancer: The anticancer potential of phenylboronic acid derivatives often stems from their ability to target glycans on cancer cells. nih.govthno.org Many cancer cells exhibit hypersialylation (an abundance of sialic acid residues on their surface), which can be selectively recognized by boronic acids. nih.govthno.org This targeting can be used to deliver cytotoxic drugs specifically to tumor sites, enhancing efficacy and reducing side effects. thno.org Furthermore, some boronic acid compounds, like the FDA-approved drug Bortezomib, function as proteasome inhibitors, which interfere with protein degradation pathways that are critical for cancer cell growth and survival. researchgate.netnih.gov

Antibacterial: Boronic acids are being investigated as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. nih.gov By inhibiting these enzymes, boronic acids can potentially restore the effectiveness of β-lactam antibiotics. nih.gov Additionally, some studies have explored the antibacterial activity of surfactants and nanocomposites based on D-amino acids against multidrug-resistant bacteria. nih.gov

Antiviral: The antiviral activity of boronic acids is a growing area of research, though specific mechanisms are still being elucidated. andrews.edu

While direct therapeutic applications of this compound are yet to be established, its chemical functionalities make it a valuable component for synthesizing novel targeted agents in these areas. processpointchem.com

Bioconjugation Strategies for Biological Probes and Imaging Agents

This compound serves as a versatile building block in the synthesis of biological probes and imaging agents due to its reactive handles—the amino group and the boronic acid moiety. These functional groups allow for its covalent attachment to a variety of biomolecules and surfaces through established bioconjugation strategies.

The primary mode of conjugation for the boronic acid group is its reversible covalent interaction with 1,2- or 1,3-diols present in many biological molecules, most notably carbohydrates (saccharides). This interaction forms a cyclic boronate ester, a bond that is stable under physiological conditions but can be reversed by changes in pH or the presence of competing diols. nih.govresearchgate.net This property is particularly useful for targeting cell surfaces, which are rich in glycoproteins and glycolipids. For instance, strategies often involve targeting sialic acids, which are frequently overexpressed on the surface of cancer cells.

The amino group on the phenyl ring provides an additional site for conjugation. Standard amine-reactive chemistries can be employed to link this compound to proteins, peptides, or other molecules. A common method is the formation of a stable amide bond with carboxylic acid groups on a target molecule, often facilitated by a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). acs.org This dual functionality allows for the creation of sophisticated bifunctional probes where one part of the molecule can be attached to a signaling component (like a fluorophore) via the amino group, while the boronic acid is available to bind to a biological target.

Key Bioconjugation Approaches:

| Target Biomolecule | Conjugation Site on this compound | Linkage Formed |

| Glycoproteins/Glycolipids | Boronic acid | Cyclic boronate ester |

| Proteins (e.g., antibodies, enzymes) | Amino group | Amide bond |

| Peptides | Amino group | Amide bond |

| Synthetic polymers | Amino group or Boronic acid | Various (e.g., amide, ester) |

These strategies enable the development of targeted probes for various bio-imaging applications, including fluorescence microscopy and in vivo imaging, by conjugating the boronic acid moiety to imaging agents that can visualize biological processes and disease states. nih.gov

Advanced Drug Delivery Systems and Controlled Release Mechanisms

The unique chemical properties of this compound make it a valuable component in the design of advanced drug delivery systems. Its ability to interact with diol-containing molecules in a pH-sensitive manner is the cornerstone of several controlled release mechanisms. Phenylboronic acid-containing materials are particularly explored for glucose-responsive systems for insulin delivery and for targeted delivery to cancer cells.

One major application is in the development of drug-loaded nanoparticles that target tumor cells. rsc.org Many cancer cells overexpress sialic acid on their surface. Nanoparticles functionalized with phenylboronic acid can selectively bind to these sialic acid residues, leading to enhanced accumulation of the drug at the tumor site and improved therapeutic efficacy. rsc.org The acidic tumor microenvironment can further facilitate the release of the drug from the nanoparticle carrier if the linkage is designed to be pH-sensitive.

Furthermore, the reversible nature of the boronate ester bond is exploited in stimuli-responsive drug delivery systems. For example, hydrogels or polymers incorporating this compound can be designed to release a therapeutic agent in response to specific triggers, such as changes in pH or the presence of certain sugars. mdpi.com This is particularly relevant for creating "smart" drug delivery platforms that can release their payload in a controlled and targeted manner, minimizing off-target effects.

Examples of Drug Delivery Strategies:

| Delivery System | Targeting Mechanism | Release Trigger |

| Functionalized Nanoparticles | Boronic acid binding to overexpressed sialic acid on cancer cells | pH change in tumor microenvironment |

| Stimuli-Responsive Hydrogels | Encapsulation of drug within the hydrogel matrix | pH change or presence of a specific sugar (e.g., glucose) |

| Polymer-Drug Conjugates | Covalent linkage of drug to polymer via a boronate ester | Hydrolysis of the boronate ester at the target site |

These systems aim to improve the therapeutic index of drugs by increasing their concentration at the site of action while reducing systemic exposure.

Supramolecular Assemblies and Smart Materials

The ability of this compound to form dynamic covalent bonds and participate in non-covalent interactions makes it a key component in the construction of supramolecular assemblies and smart materials. These materials can respond to external stimuli, exhibit self-healing properties, and have applications in a range of fields from biomedicine to electronics.

Boronic Acid-Functionalized Nanomaterials for Biomedical Applications

Nanomaterials functionalized with boronic acids have garnered significant interest for their potential in biomedical applications, owing to their biocompatibility and the unique reversible interaction of boronic acids with diols. researchgate.netnih.gov When this compound is incorporated onto the surface of nanomaterials such as carbon dots, gold nanoparticles, or magnetic nanoparticles, it imparts the ability to selectively recognize and bind to saccharides. nih.gov

These functionalized nanomaterials can be used for:

Biosensing: Detecting the presence and concentration of specific sugars, such as glucose, which is crucial for diabetes diagnostics. nih.gov

Bioimaging: Labeling and visualizing cells that have a high density of specific carbohydrates on their surface, such as cancer cells. nih.gov

Drug Delivery: As discussed in the previous section, for targeted delivery of therapeutics.

The amino and nitro groups on the phenyl ring can further modulate the electronic and solubility properties of the nanomaterials, potentially enhancing their performance in these applications.

Table of Functionalized Nanomaterials and Their Applications:

| Nanomaterial | Functionalization | Biomedical Application |

| Carbon Quantum Dots | 3-Aminophenylboronic acid | Glucose sensing, cell labeling nih.gov |

| Gold Nanoparticles | 3-Aminophenylboronic acid | Colorimetric biosensors for bacteria detection nih.gov |

| Magnetic Nanoparticles | Phenylboronic acid | Drug delivery, bio-separation |

Stimuli-Responsive Polymeric Systems and Hydrogels

Stimuli-responsive, or "smart," polymers and hydrogels are materials that undergo significant changes in their physical or chemical properties in response to small changes in their environment. mdpi.comsemanticscholar.org The incorporation of this compound into polymer chains allows for the creation of materials that are responsive to pH and the presence of diols. rsc.org

The formation of boronate esters with diols can act as a cross-linking mechanism in hydrogels. nih.gov This cross-linking is reversible; a decrease in pH will protonate the boronic acid, leading to the dissociation of the boronate ester and a change in the hydrogel's structure, such as swelling or dissolution. nih.gov This property can be harnessed for:

Controlled Drug Release: As mentioned earlier, drugs can be encapsulated within the hydrogel and released upon a pH trigger. mdpi.com

Injectable Hydrogels: The ability to transition from a solution to a gel state under physiological conditions makes these materials suitable for in situ formation of drug depots or tissue scaffolds.

Sensors: Changes in the physical properties of the hydrogel, such as volume or fluorescence, can be used to detect the presence of specific analytes like glucose. mdpi.com

The electron-withdrawing nitro group and the electron-donating amino group on the phenyl ring of this compound can influence the pKa of the boronic acid, thereby tuning the pH at which these responsive behaviors occur.

Self-Healing and Adaptive Materials Based on Dynamic Covalent Bonds

The reversible nature of the boronate ester bond is a prime example of a dynamic covalent bond. nih.gov Materials cross-linked with these bonds can exhibit self-healing properties. rsc.orgnih.govresearchgate.net When a material is damaged, the broken boronate ester bonds at the fracture interface can reform upon bringing the surfaces back into contact, restoring the material's integrity. nih.govscribd.com

Polymers incorporating this compound can be designed to form such dynamic networks. The rate of bond exchange, and thus the speed of self-healing, can be tuned by altering the chemical environment, such as pH or the presence of catalysts. nih.gov These materials are being explored for a variety of applications, including:

Coatings and Adhesives: Self-healing coatings can extend the lifetime of materials by repairing scratches and other minor damages.

Biomedical Implants: The ability to self-heal could improve the longevity and reliability of medical devices.

Soft Robotics: Adaptive materials that can change their shape and properties in response to stimuli are of great interest in this emerging field.

The presence of the amino and nitro groups can influence the kinetics of the boronate ester exchange, providing a handle for fine-tuning the self-healing properties of the material.

Applications in Optoelectronics and Organic Light-Emitting Diodes

Organoboron compounds have emerged as promising materials for applications in optoelectronics, particularly in organic light-emitting diodes (OLEDs). rsc.orgsciencedaily.com The boron atom, with its empty p-orbital, can participate in π-conjugation, influencing the electronic properties of the molecule. Three-coordinated organoboron compounds are known for their high thermal and chemical stability and bright luminescence. rsc.org

While specific research on this compound in OLEDs is not extensively documented, its structure suggests potential utility. The combination of an electron-donating amino group and a strong electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system. This electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer, which is a desirable characteristic for fluorescent materials used in OLEDs.

The boronic acid moiety itself can be a site for further chemical modification to tune the emission color and quantum efficiency of the resulting material. The development of blue-emitting materials is a significant area of research in OLEDs, and novel organoboron compounds are being actively investigated for this purpose. nih.gov The unique electronic profile of this compound makes it a candidate for exploration as a building block for new, efficient emitters in next-generation displays and lighting.

Advanced Research Directions and Theoretical Studies

Computational Chemistry for Elucidating Boronic Acid Behavior

Computational chemistry has become an indispensable tool for understanding the intricate behavior of boronic acids at a molecular level. By simulating molecular structures, interactions, and reactions, researchers can predict and explain experimental observations with high fidelity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For boronic acids, DFT studies are crucial for understanding their reactivity and selectivity. These calculations can elucidate how the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring of 3-Amino-5-nitrophenylboronic acid influences the electronic environment of the boronic acid moiety.

Research on various boronic acid derivatives demonstrates the utility of DFT in predicting their binding affinity with biological targets. For instance, DFT calculations have been employed to characterize the binding energy of novel boronic acid inhibitors within the active site of proteins like the urokinase-type plasminogen activator. biorxiv.org Such studies can identify key interactions, like those between the boronic acid's hydroxyl groups and amino acid residues such as ASP189 and SER214. biorxiv.org The stereochemical outcomes of reactions catalyzed by boronic acid-modified systems can also be rationalized through DFT, which can model the transition states to explain enantioselectivity. acs.org By applying these established computational strategies, the reactivity of this compound in various chemical and biological contexts can be predicted, guiding its application as a potential enzyme inhibitor or catalyst.

Understanding a chemical transformation requires a detailed map of the reaction pathway, including transient species like intermediates and transition states. Computational chemistry provides the tools to model these fleeting structures and calculate their relative energies, thereby constructing a comprehensive energy landscape.

For example, in the study of the hydrolytic cleavage of complex boron-containing macrocycles, DFT results were instrumental in proposing a plausible reaction mechanism. acs.org The calculations can identify the initial steps of a reaction, such as the nucleophilic addition of a water molecule, and determine the energy barriers associated with each step. This approach allows researchers to identify the rate-limiting step of a reaction. acs.org By modeling the interaction of this compound with reactants or substrates, computational methods can predict the structure of key intermediates and the transition states they must pass through, offering a predictive framework for its reaction kinetics and mechanistic pathways.

The behavior of boronic acids is profoundly influenced by the solvent environment. acs.orgnih.gov Computational models are essential for dissecting these effects and understanding their impact on electronic properties and binding affinities. ucsb.edudntb.gov.ua Two primary approaches are used: explicit solvent models, which involve simulating a number of individual solvent molecules around the solute, and implicit solvent models, where the solvent is treated as a continuous medium with specific dielectric properties. ucsb.edu

Studies have shown that solvent characteristics can significantly alter reaction outcomes and binding strengths. acs.orgnih.gov Computational models like the Self-Consistent Reaction Field (SCRF) can be used to analyze the effect of the solvent on the electronic structure and binding energy. biorxiv.org For instance, computational analyses have demonstrated that polar-π interactions and solvation effects contribute to the stabilization of both boronic acids and their corresponding boronate forms. sdu.dknih.govnih.govresearchgate.net These models can predict solvatochromic shifts (changes in UV-vis absorption spectra with solvent polarity) and explain how the solvent modulates the electronic properties of the molecule. ucsb.edu Applying these models to this compound can predict its behavior in different media, which is critical for designing sensors or catalytic systems that operate in specific environments.

Rational Design and Engineering of Novel Boronic Acid Systems

Theoretical insights gained from computational studies are paving the way for the rational design of new boronic acid-based systems. By systematically modifying their structure, researchers can engineer molecules with enhanced functionality for specific applications.

The Lewis acidity of the boron atom is a cornerstone of boronic acid chemistry, governing its ability to interact with Lewis bases and form reversible covalent bonds with diols. nih.gov This acidity can be finely tuned by placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring. The compound this compound is a classic example, featuring the electron-donating amino group and the electron-withdrawing nitro group, which have opposing effects on the electron density at the boron center.

Computational studies, often in conjunction with Hammett analysis, can quantify these substituent effects. sdu.dknih.gov For instance, research on 2,6-diarylphenylboronic acids has shown that through-space polar-π interactions can stabilize the boronate form, particularly with electron-withdrawing substituents on adjacent aryl rings. sdu.dk A theoretical method to quantify Lewis acidity involves calculating the ammonia (B1221849) affinity (AA), with lower values indicating diminished Lewis acidity. acs.org This approach allows for a systematic comparison of different boronic acids. acs.org The strategic placement of substituents is a key strategy for optimizing a boronic acid's binding affinity for a specific target molecule.

Below is a table summarizing the general effects of substituents on the Lewis acidity of the boronic acid group.

| Substituent Type on Phenyl Ring | Electronic Effect | Influence on Boron Atom | Expected Effect on Lewis Acidity |

| Electron-Donating Group (e.g., -NH₂, -OH) | Increases electron density on the ring | Decreases the partial positive charge on boron | Decrease |

| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Decreases electron density on the ring | Increases the partial positive charge on boron | Increase |

This table presents generalized trends. The final effect for a specific molecule like this compound depends on the interplay and relative positions of all substituents.

To achieve high affinity and selectivity, especially for complex biological targets, researchers are designing boronic acid systems capable of multi-point recognition. researchgate.netrsc.org This strategy involves creating receptors that have more than one recognition site, which work together to bind a target molecule more strongly and specifically than a single site could. rsc.org

A common approach is to incorporate additional functional groups alongside the boronic acid moiety. nih.govacs.org For example, receptors for sialic acid have been developed that feature a benzoboroxole unit for covalent binding to a diol group, and a cationic group (like an amino or guanidino moiety) to form charge-reinforced hydrogen bonds with the target's carboxylate group. nih.govacs.orgresearchgate.net This cooperative binding, where the initial boronate ester formation is stabilized by secondary non-covalent interactions, leads to a significant increase in binding affinity. nih.govacs.org Another strategy involves using molecules containing two boronic acid groups (diboronic acids) to chelate larger molecules with appropriately spaced diol units. researchgate.net These advanced designs, guided by an understanding of molecular interactions, are crucial for developing highly effective sensors and probes. rsc.org

The table below outlines common strategies used in designing cooperative binding systems.

| Design Strategy | Recognition Elements | Mechanism of Action | Example Target |

| Monoboronic Acid with H-bond Donor | Boronic Acid + Amino/Guanidino Group | Covalent boronate ester formation coupled with electrostatic interactions/hydrogen bonding. nih.govacs.org | Sialic Acid nih.govacs.org |

| Diboronic Acids | Two Boronic Acid Moieties | "Sandwich" or chelate binding to two separate diol groups on a single target molecule. researchgate.net | Glucose, other saccharides researchgate.net |

| Boronic Acid with Fluorophore | Boronic Acid + Fluorescent Reporter | Binding event at the boronic acid site modulates the electronic properties of the fluorophore, causing a change in fluorescence. | Catecholamines, Saccharides |

Strategies for Enhancing Oxidative Stability and Biocompatibility

The utility of boronic acids, including this compound, in advanced research and particularly in biological contexts, is often challenged by their inherent oxidative instability and the need for high biocompatibility. Significant research has been directed towards developing strategies to mitigate these challenges, focusing on chemical modifications and formulation approaches.

Enhancing Oxidative Stability

The primary pathway for the degradation of boronic acids in physiological environments is oxidative deboronation, which converts the boronic acid to the corresponding alcohol (a phenol (B47542) in the case of arylboronic acids) and boric acid. pnas.org This process can limit the effective concentration and lifespan of the compound in experimental and therapeutic settings. The rate-limiting step in this oxidation is believed to be a 1,2-shift of the carbon atom from boron to an oxygen atom, during which the boron center becomes more electron-deficient. pnas.org Consequently, strategies to enhance oxidative stability are largely centered on modulating the electronic properties of the boron atom.

One key strategy is to decrease the electron density on the boron atom, which can slow down the rate-limiting 1,2-shift during oxidation. pnas.org The presence of strong electron-withdrawing groups on the phenyl ring is a primary method to achieve this. In this compound, the nitro group (-NO2) at the meta-position is a potent electron-withdrawing group. This inherent structural feature is expected to confer a greater degree of oxidative stability compared to unsubstituted phenylboronic acid or derivatives with electron-donating groups.

A highly effective and more advanced strategy involves the formation of an intramolecular complex, specifically a boralactone. This involves the installation of a pendant carboxyl group that acts as an intramolecular ligand for the boron atom. pnas.org Research on phenylboronic acid has demonstrated that forming such a boralactone can increase its resistance to oxidation by as much as 10,000-fold. pnas.org This remarkable stabilization is attributed to both the electronic effect of the carboxylate group and the orientational constraints imposed on the molecule, which hinder the transition state of the oxidation reaction. pnas.org While common boronic acid protecting groups like pinacol (B44631) esters offer minimal protection against oxidation, the boralactone strategy presents a promising avenue for significantly enhancing the stability of boronic acid-based compounds for biological applications. pnas.org

Improving Biocompatibility

While boronic acids are generally considered to possess good biocompatibility, their application in biological systems can be significantly enhanced through various modification and formulation strategies. researchgate.net These strategies aim to improve solubility, reduce potential off-target effects, and enable targeted delivery.

Furthermore, the surface modification of nanomaterials is a critical approach to improving biocompatibility. nih.gov Functionalization can make nanomaterials more water-dispersible and less cytotoxic. nih.gov For boronic acid-modified nanomaterials, these modifications are crucial for applications like targeted cancer therapy and glucose sensing. researchgate.net

It is also important to consider the biological implications of the entire molecule. The nitro group, while contributing to oxidative stability, is a known pharmacophore that can also act as a toxicophore. nih.gov The in vivo reduction of a nitro group can lead to the formation of reactive intermediates. This highlights a potential biocompatibility concern that may need to be addressed, for example, through derivatization or specific formulation approaches that control its metabolic fate. Research into replacing nitro groups with boronic acids in other molecular scaffolds has been explored to potentially mitigate toxicity, underscoring the complex interplay between different functional groups in a biological context. nih.govrsc.org

The following table summarizes the key strategies for enhancing the oxidative stability and biocompatibility of boronic acids, with inferred relevance for this compound.

| Strategy | Primary Goal | Mechanism of Action | Anticipated Effect on this compound |

| Introduction of Electron-Withdrawing Groups | Enhance Oxidative Stability | Decreases electron density on the boron atom, slowing the rate-limiting oxidation step. pnas.org | The inherent nitro group already provides a degree of stabilization. |

| Formation of Boralactones | Enhance Oxidative Stability | Intramolecular ligation of the boron atom by a carboxyl group provides significant electronic and steric stabilization. pnas.org | A highly effective potential modification to dramatically increase stability. |

| Bioconjugation via Amino Group | Improve Biocompatibility | Covalent attachment to macromolecules (e.g., polymers, nanoparticles) can improve solubility and reduce non-specific interactions. nih.govmdpi.com | The amino group provides a ready site for such modifications. |

| Surface Functionalization of Nanomaterials | Improve Biocompatibility | Modifying nanoparticle surfaces with the compound can enhance targeted delivery and reduce systemic toxicity. researchgate.netnih.gov | A viable strategy for creating targeted diagnostic or therapeutic agents. |

Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of chemical compounds. For a molecule like 3-Amino-5-nitrophenylboronic acid, a combination of NMR, UV-Vis, and IR spectroscopy would be employed to confirm its identity, purity, and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For this compound, one would expect to see distinct signals for the protons on the aromatic ring and the protons of the amine (–NH₂) group. The substitution pattern on the phenyl ring—with substituents at positions 1, 3, and 5—would lead to a specific splitting pattern for the aromatic protons, helping to confirm the compound's isomeric purity. The chemical shifts would be influenced by the electron-withdrawing nitro group (–NO₂) and the electron-donating amino group (–NH₂).

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the boron (the ipso-carbon) often shows a broad signal or can be difficult to detect due to quadrupolar relaxation of the attached boron nucleus. nih.gov The chemical shifts of the other aromatic carbons would be influenced by the attached functional groups.